Oxirane, [(heptyloxy)methyl]-
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Overview
Description
2-[(HEPTYLOXY)METHYL]OXIRANE: is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the heptyloxy group attached to the oxirane ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(HEPTYLOXY)METHYL]OXIRANE typically involves the reaction of heptyl alcohol with an epoxide precursor. One common method is the reaction of heptyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of 2-[(HEPTYLOXY)METHYL]OXIRANE can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(HEPTYLOXY)METHYL]OXIRANE can undergo various chemical reactions, including:
Ring-opening reactions: These reactions are typically catalyzed by acids or bases and result in the formation of diols or other functionalized compounds.
Oxidation: The oxirane ring can be oxidized to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid
Bases: Sodium hydroxide, potassium hydroxide
Oxidizing agents: Hydrogen peroxide, peracids
Major Products Formed
Diols: Formed through ring-opening reactions
Carbonyl compounds: Formed through oxidation reactions
Substituted oxiranes: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-[(HEPTYLOXY)METHYL]OXIRANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-[(HEPTYLOXY)METHYL]OXIRANE involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo nucleophilic attack by various biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simpler oxirane with a wide range of industrial applications.
Propylene oxide: Another common oxirane used in the production of polyurethanes and other materials.
Epichlorohydrin: Used as a precursor in the synthesis of various epoxides.
Uniqueness
2-[(HEPTYLOXY)METHYL]OXIRANE is unique due to the presence of the heptyloxy group, which can impart different physical and chemical properties compared to simpler oxiranes. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
25717-59-3 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(heptoxymethyl)oxirane |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-11-8-10-9-12-10/h10H,2-9H2,1H3 |
InChI Key |
INSCMIFABOJDRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC1CO1 |
Origin of Product |
United States |
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